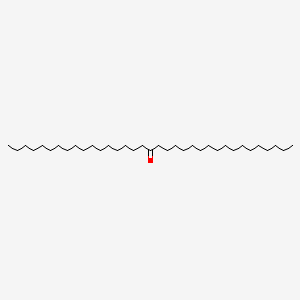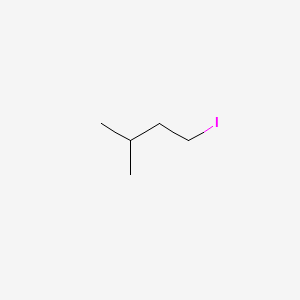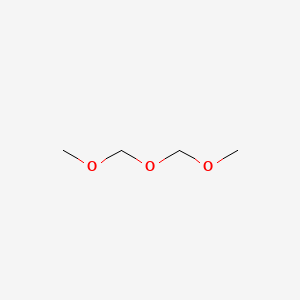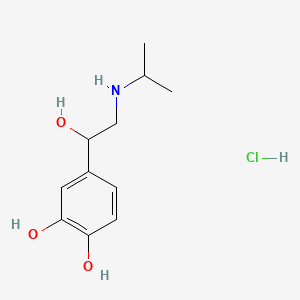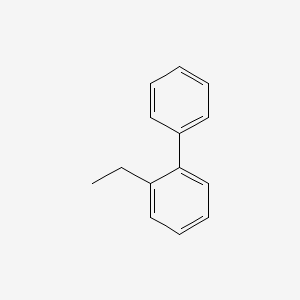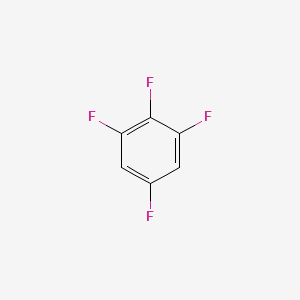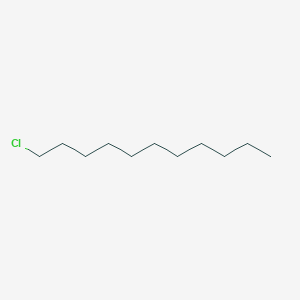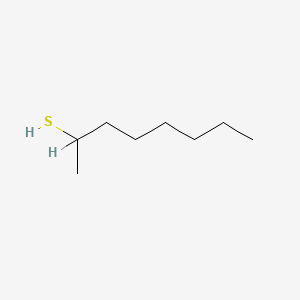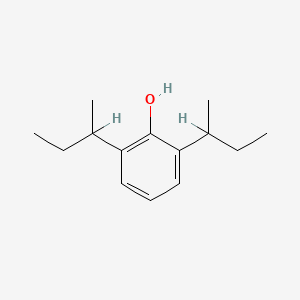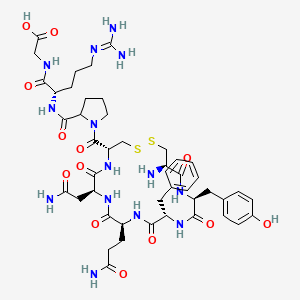
Arginin-Vasopressin, gly(OH9)-
Übersicht
Beschreibung
(Arg8)-Vasopressin (free acid) trifluoroacetate salt, also known as (Arg8)-Vasopressin (free acid) trifluoroacetate salt, is a useful research compound. Its molecular formula is C46H64N14O13S2 and its molecular weight is 1085.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[[(2S)-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Arg8)-Vasopressin (free acid) trifluoroacetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Arg8)-Vasopressin (free acid) trifluoroacetate salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vasopressin-Rezeptor-Agonismus
Arginin-Vasopressin ist ein synthetisches Analogon des natürlichen Hormons Vasopressin. Es wirkt hauptsächlich auf Vasopressin-Rezeptoren, die an verschiedenen physiologischen Prozessen beteiligt sind. In der Forschung wird Arginin-Vasopressin verwendet, um seine vasokonstriktiven Eigenschaften und seine Rolle in der Flüssigkeitshomöostase zu untersuchen .
Behandlung von Diabetes insipidus
Arginin-Vasopressin-Analoga wie Lyypressin wurden zur Behandlung von Diabetes insipidus eingesetzt. Die Forschung untersucht weiterhin die Wirksamkeit und Sicherheit von Arginin-Vasopressin für diese Anwendung und liefert Erkenntnisse über sein therapeutisches Potenzial .
Chirurgische Anwendungen
Arginin-Vasopressin wurde hinsichtlich seines Potenzials zur Reduzierung von Blutverlusten während der Leberresektion untersucht. Durch die Verringerung des Leber- und Pfortaderblutflusses kann es zur Kontrolle von Blutungen während der Operation beitragen, was ein erhebliches Problem bei solchen Eingriffen darstellt .
Management des septischen Schocks
Im Zusammenhang mit dem septischen Schock wird Arginin-Vasopressin hinsichtlich seiner Fähigkeit erforscht, den mittleren arteriellen Druck zu erhöhen, wenn es in Kombination mit Noradrenalin verwendet wird. Dies könnte möglicherweise die benötigte Dosis von Noradrenalin reduzieren und so dessen Nebenwirkungen minimieren .
Potenzielle COVID-19-Behandlung
Jüngste Studien haben die potenzielle Verwendung von Arginin-Vasopressin-Analoga bei der Behandlung von SARS-CoV-2 diskutiert. Obwohl dies ein aufstrebendes Feld ist, zielt die Forschung darauf ab, zu verstehen, wie diese Verbindungen zur Bekämpfung von Virusinfektionen umgewidmet werden können .
Wirkmechanismus
Target of Action
Argipressin, gly(OH9)-, also known as 2-[[(2S)-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid, primarily targets the V1A, V1B, and V2 receptors . These receptors are found in various tissues throughout the body, including vascular smooth muscle, renal collecting ducts, and the pituitary gland .
Biochemical Pathways
Argipressin, gly(OH9)- affects several biochemical pathways. Its primary effect is on the water reabsorption pathway in the kidneys . By acting on V2 receptors in the renal collecting ducts, Argipressin, gly(OH9)- promotes the reabsorption of water, thereby regulating plasma osmolality . It also influences the hemodynamic modulation pathway by acting on V1A and V1B receptors, leading to vasoconstriction and increased blood pressure .
Pharmacokinetics
The pharmacokinetics of Argipressin, gly(OH9)- involve absorption, distribution, metabolism, and excretion (ADME). It is predominantly metabolized in the liver and kidneys by peptidases . The elimination half-life of Argipressin, gly(OH9)- is approximately 10-20 minutes, and about 65% of it is excreted unchanged . These properties impact the bioavailability of Argipressin, gly(OH9)- and its effectiveness in the body.
Biochemische Analyse
Biochemical Properties
Argipressin, gly(OH9)-, interacts with various enzymes and proteins. It is known to induce vasoconstriction through the activation of V1a receptors located on vascular smooth muscle cells . This interaction plays a significant role in the regulation of plasma osmolality by maintaining fluid homeostasis .
Cellular Effects
Argipressin, gly(OH9)-, has profound effects on various types of cells and cellular processes. It influences cell function by maintaining fluid homeostasis, which is crucial for the proper functioning of cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Argipressin, gly(OH9)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with V1a receptors on vascular smooth muscle cells, leading to vasoconstriction .
Temporal Effects in Laboratory Settings
It is known that the compound plays a significant role in maintaining fluid homeostasis, which is a continuous process .
Metabolic Pathways
Argipressin, gly(OH9)-, is involved in the arginine metabolic pathway . This pathway includes the arginase, Cit-NO cycle, and polyamine pathways . The compound interacts with various enzymes in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Argipressin, gly(OH9)-, is transported and distributed within cells and tissues. It is synthesized in the hypothalamus and then travels down the axon, terminating in the posterior pituitary, from where it is released into the circulation .
Subcellular Localization
The subcellular localization of Argipressin, gly(OH9)-, is primarily in the neurons of the hypothalamus, where it is synthesized . From there, it is transported to the posterior pituitary for release into the circulation .
Eigenschaften
IUPAC Name |
2-[[2-[[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N14O13S2/c47-27-22-74-75-23-33(45(73)60-17-5-9-34(60)44(72)55-28(8-4-16-52-46(50)51)39(67)53-21-37(64)65)59-43(71)32(20-36(49)63)58-40(68)29(14-15-35(48)62)54-41(69)31(18-24-6-2-1-3-7-24)57-42(70)30(56-38(27)66)19-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-34,61H,4-5,8-9,14-23,47H2,(H2,48,62)(H2,49,63)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)(H,64,65)(H4,50,51,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXIQMVJHKNRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64N14O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1085.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25255-33-8 | |
| Record name | [Arg8, Gly-OH9]-Vasopressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


